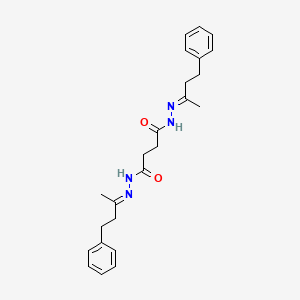
N'~1~,N'~4~-bis(1-methyl-3-phenylpropylidene)succinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'~1~,N'~4~-bis(1-methyl-3-phenylpropylidene)succinohydrazide, commonly known as BMPPS, is a chemical compound that belongs to the class of hydrazides. It is a yellow crystalline powder that has been used extensively in scientific research due to its unique properties. BMPPS has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of BMPPS is not fully understood. However, it has been proposed that BMPPS acts by binding to metal ions and inhibiting their activity. It has also been suggested that BMPPS may act by disrupting the membrane structure of cells, leading to cell death.
Biochemical and Physiological Effects
BMPPS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BMPPS has also been found to have antiviral activity against the herpes simplex virus and the human immunodeficiency virus. In addition, BMPPS has been shown to have antibacterial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
BMPPS has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, BMPPS has some limitations for lab experiments. It is toxic and must be handled with care. It is also insoluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on BMPPS. One area of research could be the development of new synthetic methods for BMPPS, which could improve the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of BMPPS, which could lead to the development of new drugs with similar activities. Finally, the use of BMPPS in drug delivery systems could be explored, which could improve the efficacy and safety of existing drugs.
合成法
BMPPS can be synthesized through the reaction of 1-methyl-3-phenylpropylamine with succinic anhydride in the presence of hydrazine hydrate. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product through the addition of hydrazine hydrate. The yield of BMPPS can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.
科学的研究の応用
BMPPS has been widely used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. BMPPS has been used as a ligand for the detection of metal ions, such as copper, cobalt, and nickel. It has also been used as a catalyst for the synthesis of organic compounds, such as pyrroles and pyridines. In addition, BMPPS has been found to have antitumor, antiviral, and antibacterial activities.
特性
IUPAC Name |
N,N'-bis[(E)-4-phenylbutan-2-ylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-19(13-15-21-9-5-3-6-10-21)25-27-23(29)17-18-24(30)28-26-20(2)14-16-22-11-7-4-8-12-22/h3-12H,13-18H2,1-2H3,(H,27,29)(H,28,30)/b25-19+,26-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPNVPCFIRHNY-FQHZWJPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NN=C(C)CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)N/N=C(/CCC1=CC=CC=C1)\C)/CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~4~-bis(1-methyl-3-phenylpropylidene)succinohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)

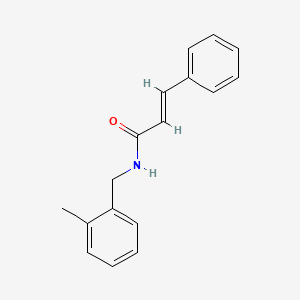
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)


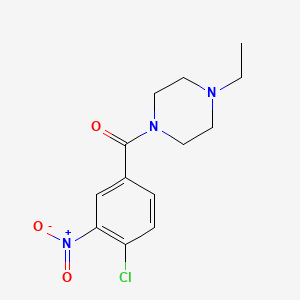
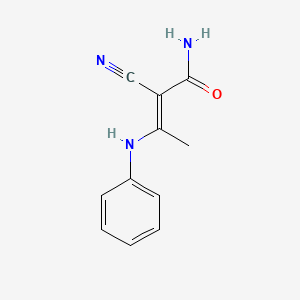
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
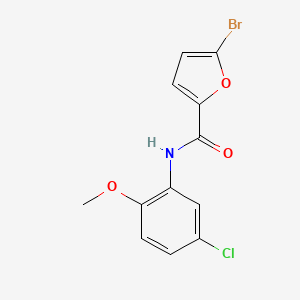
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)